Binaphthyl sulfone

Übersicht

Beschreibung

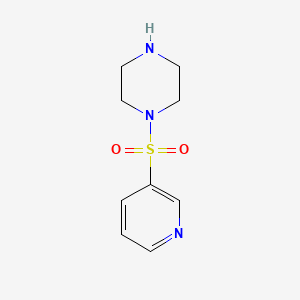

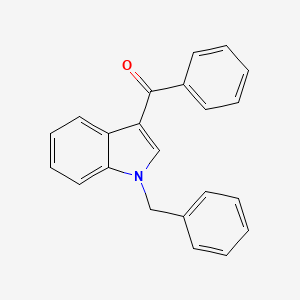

Binaphthyl sulfone is a type of sulfonated poly (arylene ether ketone) with binaphthyl units . It is synthesized by the facile nucleophilic aromatic polymerization of disodium 3,3′-disulfo-4,4′-difluorophenyl sulfone and 1,1′-binaphthyl-4,4′-diol .

Synthesis Analysis

The synthesis of Binaphthyl sulfone involves the copolymerization of sterically hindered (S)-1,1′-binaphthyl-2,2′-diol with 4,4′-sulfonyldiphenol and 4,4′-difluorobenzophenone . This process yields fibrous poly (arylene ether ketone)s (PAEKs) containing various amounts of binaphthyl unit . The polymers are then selectively and efficiently sulfonated using ClSO3H to yield sulfonated poly (arylene ether ketone)s (SPAEKs) with ion exchange capacities (IECs) ranging from 1.40 to 1.89 mmol·g−1 .Molecular Structure Analysis

The molecular structure of Binaphthyl sulfone is confirmed by 2D 1H–1H COSY NMR and FT-IR . The large spatial restriction of the sulfone group linkage in the backbone induces neighboring benzene rings to be almost perpendicular with respect to one another .Chemical Reactions Analysis

Binaphthyl-based systems have been under extensive investigation as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials .Physical And Chemical Properties Analysis

The physical and chemical properties of Binaphthyl sulfone include excellent solubility and film-forming capability . The thermal properties, water uptake, swelling ratio, proton conductivity, oxidative stability, and mechanical properties of SPAEKs were investigated in detail . The SPAEK-50 with an IEC of 1.89 mmol·g−1 exhibited a proton conductivity of 102 mS·cm−1 at 30 °C .Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation

Binaphthyl sulfone derivatives like sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been explored in asymmetric hydrogenation. The sulfonated BINAP, as a ligand in a rhodium complex, can perform asymmetric hydrogenation in water with high optical yields. This research indicates a significant potential for asymmetric catalysis in aqueous environments, which is advantageous for green chemistry applications (Wan & Davis, 1993).

Chiral Ligand Synthesis and Catalysis

Binaphthyl sulfone derivatives are vital in synthesizing chiral ligands for catalysis. For example, the synthesis of high-purity chiral 5,5'-disulfonato-BINAP ligand has been reported, showing significant use in Ru-catalyzed asymmetric hydrogenation of β-keto esters. Such research underscores the importance of binaphthyl sulfone derivatives in developing new catalytic processes with high enantioselectivity (Jin et al., 2021).

Organocatalysis

Binaphthyl-based chiral sulfonimides have been used as strong Brønsted acid catalysts in asymmetric organocatalysis. These catalysts have shown efficacy in reactions like the asymmetric Friedel-Crafts alkylation of indoles with imines, achieving good yields and enantioselectivities. This finding highlights the potential of binaphthyl sulfone derivatives in facilitating various asymmetric synthesis processes (Chen et al., 2011).

Chiroptical Properties

Studies on axially chiral sulfur-bridged dimers derived from 1,1'-binaphthyl-2,2'-diol and their oxidation to sulfones have shown interesting chiroptical properties. These properties change with oxidation state, suggesting applications in areas where molecular chirality and its manipulation are essential (Yuan et al., 2022).

Polymer Electrolyte Membranes

Binaphthyl sulfone derivatives have been incorporated into polymers like poly(ether sulfone) to develop novel polymer electrolyte membranes (PEMs). These PEMs exhibit high proton conductivity and stability, making them suitable for applications in fuel cells and other electrochemical devices (Nakagawa et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . The future directions of research on Binaphthyl sulfone could involve further exploration of its applications in these areas, as well as the development of more sustainable synthesis methods .

Eigenschaften

IUPAC Name |

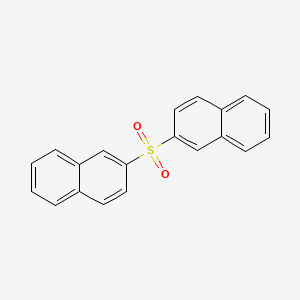

2-naphthalen-2-ylsulfonylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSNQJIDQVTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880915 | |

| Record name | binaphthyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Binaphthyl sulfone | |

CAS RN |

32390-26-4 | |

| Record name | binaphthyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,4S)-4-[Tert-butyl(dimethyl)silyl]oxypent-2-enal](/img/structure/B3255881.png)